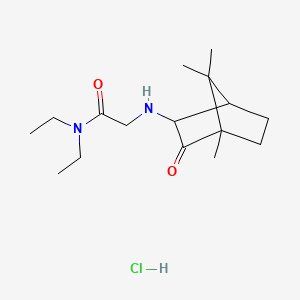
N,N-Diethyl-2-((2-oxo-3-bornyl)amino)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-2-((2-oxo-3-bornyl)amino)acetamide hydrochloride is a chemical compound with the molecular formula C16H28ClNO2. It is known for its unique structure, which includes a bornyl group, making it an interesting subject for various scientific studies. This compound is used in a variety of applications, including medicinal chemistry and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-((2-oxo-3-bornyl)amino)acetamide hydrochloride typically involves the reaction of bornylamine with diethylacetamide under specific conditions. The process can be summarized as follows:
Starting Materials: Bornylamine and diethylacetamide.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine.
Procedure: The bornylamine is first reacted with diethylacetamide in ethanol, followed by the addition of triethylamine. The mixture is then heated to a specific temperature, typically around 70°C, and stirred for several hours.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used, allowing for better control over reaction conditions.
Automated Systems: Automation in the addition of reagents and control of reaction parameters helps in achieving high efficiency and reproducibility.
Large-Scale Purification: Industrial purification techniques such as large-scale chromatography and crystallization are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
N,N-Diethyl-2-((2-oxo-3-bornyl)amino)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the bornyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted bornyl derivatives.
科学的研究の応用
N,N-Diethyl-2-((2-oxo-3-bornyl)amino)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of N,N-Diethyl-2-((2-oxo-3-bornyl)amino)acetamide hydrochloride involves its interaction with specific molecular targets. The compound is known to:
Bind to Enzymes: It can inhibit or activate certain enzymes, affecting biochemical pathways.
Interact with Receptors: It may bind to specific receptors, modulating cellular responses.
Pathways Involved: The compound can influence pathways related to inflammation, microbial growth, and cellular metabolism.
類似化合物との比較
Similar Compounds
N,N-Diethyl-2-((2-oxo-3-phenyl)amino)acetamide hydrochloride: Similar structure but with a phenyl group instead of a bornyl group.
N,N-Diethyl-2-((2-oxo-3-methyl)amino)acetamide hydrochloride: Similar structure but with a methyl group instead of a bornyl group.
Uniqueness
N,N-Diethyl-2-((2-oxo-3-bornyl)amino)acetamide hydrochloride is unique due to the presence of the bornyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes.
特性
CAS番号 |
97646-20-3 |
|---|---|
分子式 |
C16H29ClN2O2 |
分子量 |
316.9 g/mol |
IUPAC名 |
N,N-diethyl-2-[(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl)amino]acetamide;hydrochloride |
InChI |
InChI=1S/C16H28N2O2.ClH/c1-6-18(7-2)12(19)10-17-13-11-8-9-16(5,14(13)20)15(11,3)4;/h11,13,17H,6-10H2,1-5H3;1H |
InChIキー |
PHNMWJWVHDPYHM-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)CNC1C2CCC(C1=O)(C2(C)C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


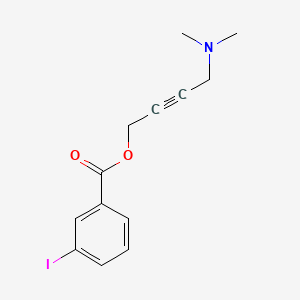
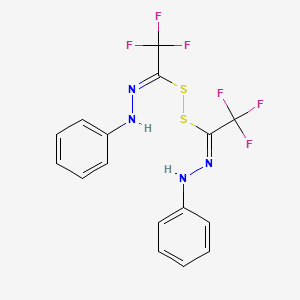
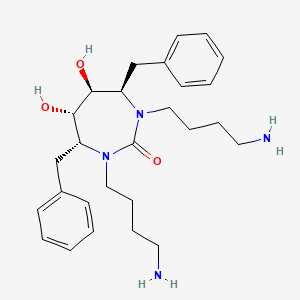
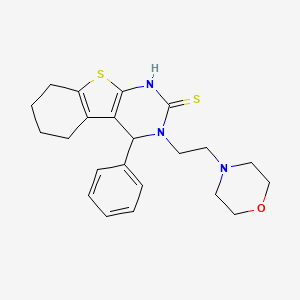
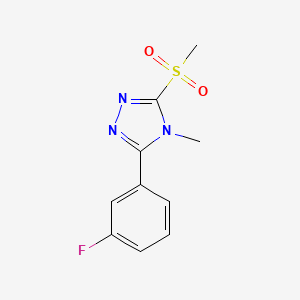
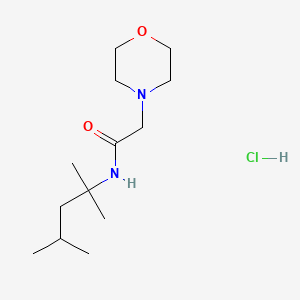
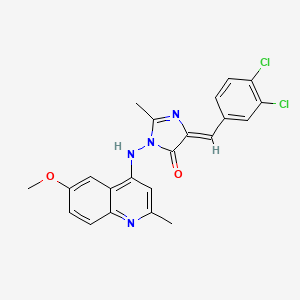
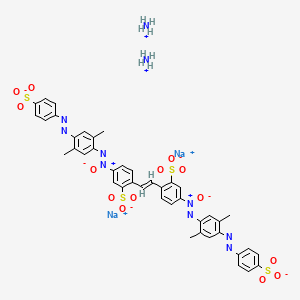
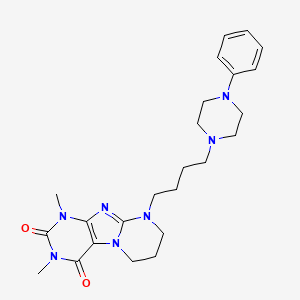

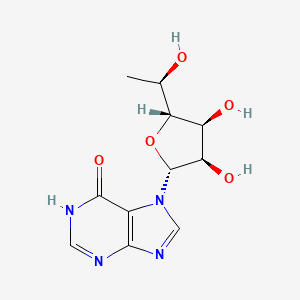
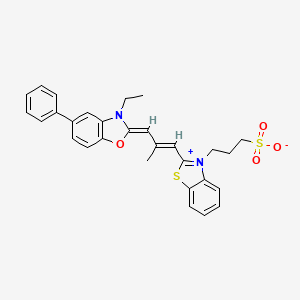
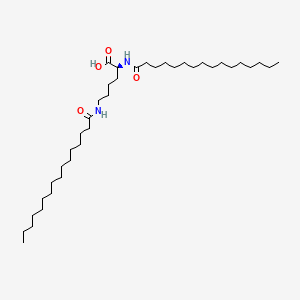
![1-(1-adamantyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B12717807.png)
